4-Methoxyphenethylamine
Overview
Description
Biochemical Analysis
Biochemical Properties
4-Methoxyphenethylamine interacts with various enzymes and proteins. It is known to inhibit the deamination of tyramine and tryptamine . This interaction with monoamine oxidase (MAO) suggests that this compound may have a role in modulating neurotransmitter levels in the brain.
Cellular Effects
It has been suggested that it may have anti-inflammatory activities . It has also been shown to have inhibitory effects on human embryonic lung fibroblasts .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoamine oxidase, inhibiting the enzyme’s ability to deaminate tyramine and tryptamine . This could potentially lead to an increase in the levels of these neurotransmitters in the brain.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
The metabolic pathways of this compound involve oxidative deamination, resulting in various metabolites . Further metabolism may occur by demethylation .
Subcellular Localization
Given its interactions with enzymes such as monoamine oxidase, it is likely to be found in locations where these enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxyphenethylamine involves several steps:
Synthesis of Anisole: Phenol is reacted with methyl sulfate in the presence of potassium hydroxide to produce anisole.
Synthesis of 4-Methoxy Bromobenzene: Anisole is then brominated to form 4-methoxy bromobenzene.
Synthesis of this compound: The final step involves the reaction of 4-methoxy bromobenzene with ethylamine under specific conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and efficiency. The process involves the use of large-scale reactors and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenethylamines, aldehydes, acids, and amines .
Scientific Research Applications
4-Methoxyphenethylamine has a wide range of applications in scientific research:
Mechanism of Action
4-Methoxyphenethylamine exerts its effects by inhibiting the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition affects the levels of these neurotransmitters in the brain, potentially influencing mood and behavior. The compound’s molecular targets include monoamine oxidase enzymes, and its pathways involve the modulation of neurotransmitter levels .
Comparison with Similar Compounds
Phenethylamine: The parent compound of 4-Methoxyphenethylamine, known for its stimulant effects.
3,4-Dimethoxyphenethylamine: A similar compound with additional methoxy groups, known for its psychoactive properties.
4-Methoxyphenylacetonitrile: Another derivative used in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and its role as a precursor in various synthetic pathways highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPVSOCPYWDIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
645-58-9 (hydrochloride) | |
Record name | O-Methyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058764 | |
Record name | 4-Methoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-81-2 | |
Record name | 2-(4-Methoxyphenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanamine, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxyphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHOXYPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE8P23XWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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